3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group . They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzamide derivatives are typically synthesized through the reaction of benzoyl chloride with amines . The yield can vary depending on the specific reactants and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Chemistry and Pharmacology of Fluorinated Compounds
Fluorinated compounds, such as fluorinated pyrimidines, have been extensively studied for their applications in medicine, particularly in cancer treatment. The incorporation of fluorine into organic molecules can significantly alter their biochemical properties, leading to enhanced stability, bioavailability, and specificity in drug-target interactions. For instance, fluorinated pyrimidines like 5-Fluorouracil (5-FU) are crucial in treating various cancers due to their ability to interfere with nucleic acid synthesis. These compounds have been the subject of intense research to understand their mechanisms of action, which includes inhibiting key enzymes such as thymidylate synthase, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells (Gmeiner, 2020).
Imaging and Diagnostic Applications
Fluorinated compounds are also prominent in imaging and diagnostic applications. For example, fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation, are used in molecular imaging to detect and diagnose diseases such as cancer. The toxicity and safety profiles of various fluorophores have been reviewed to ensure their safe use in clinical settings. This includes assessing cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity, highlighting the necessity of thorough evaluation before clinical application (Alford et al., 2009).
Drug Development and Synthesis
The development of synthetic methodologies for fluorinated compounds is crucial for expanding the range of available therapeutic agents. Techniques for synthesizing key intermediates, such as fluorinated biphenyls, which are essential for producing non-steroidal anti-inflammatory drugs, reflect the importance of fluorine chemistry in drug development. These synthetic pathways enable the production of compounds with specific desired properties, such as increased potency or reduced side effects (Qiu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is the mitogen-activated protein kinase (MAPK) . MAPKs are important proteins in intracellular signaling pathways and play a crucial role in diverse cellular functions such as proliferation, differentiation, and cell survival/apoptosis .
Mode of Action
The compound acts as an inhibitor of the MAPK, interfering with its action . It binds to the kinase, preventing it from adopting an active conformation and thus inhibiting its function .
Biochemical Pathways
By inhibiting MAPK, the compound affects several downstream signaling pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects would depend on the specific cellular context and the other signaling molecules present.
Result of Action
The inhibition of MAPK by this compound can lead to a variety of cellular effects. For example, it may inhibit cell proliferation, induce cell differentiation, or promote apoptosis . The exact effects would depend on the specific cellular context and the other signaling molecules present.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVBIOMQYMTQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.